2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one
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Overview
Description
2,6-Dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is an organic compound with the molecular formula C10H7Cl2N3OS and a molecular weight of 288.157 g/mol The compound also contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-oxo-4,5-dihydro-1,3-thiazol-2-yl hydrazine under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
2,6-Dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazones and thiazole derivatives, such as:
- 2,6-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
- 2,4-Dichlorobenzaldehyde (4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)hydrazone
- 2,6-Dichlorobenzaldehyde (6-me-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
Uniqueness
What sets 2,6-dichlorobenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone apart is its unique combination of a dichlorobenzaldehyde moiety and a thiazole ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7Cl2N3OS |
---|---|
Molecular Weight |
288.15 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2,6-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-2-1-3-8(12)6(7)4-13-15-10-14-9(16)5-17-10/h1-4H,5H2,(H,14,15,16)/b13-4+ |
InChI Key |
RIJKGOXAALFOGI-YIXHJXPBSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=C(C=CC=C2Cl)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C=CC=C2Cl)Cl)S1 |
Origin of Product |
United States |
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